molecular formula C8H7NO3 B13314411 2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid

2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid

Cat. No.: B13314411
M. Wt: 165.15 g/mol
InChI Key: KVNHPVOOXFSCGH-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid is an organic compound with the molecular formula C8H5NO4 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminophenol with glyoxylic acid under acidic conditions. This reaction forms the oxazole ring, followed by oxidation to yield the desired carboxylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the laboratory synthesis for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The carboxylic acid group can form ionic bonds with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid
  • 2,3-Dihydro-1,3-benzoxazole-6-carboxylic acid

Uniqueness

2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

2,3-dihydro-1,3-benzoxazole-6-carboxylic acid

InChI

InChI=1S/C8H7NO3/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-3,9H,4H2,(H,10,11)

InChI Key

KVNHPVOOXFSCGH-UHFFFAOYSA-N

Canonical SMILES

C1NC2=C(O1)C=C(C=C2)C(=O)O

Origin of Product

United States

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